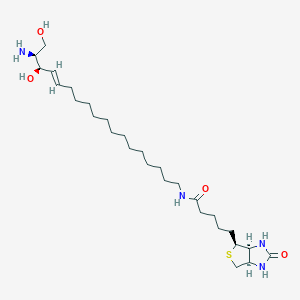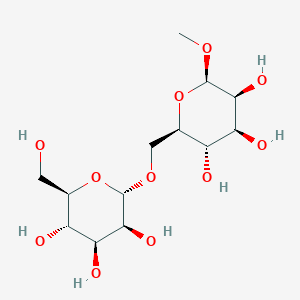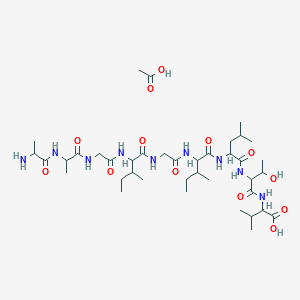![molecular formula C26H24Cl2FN3O3 B1146275 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM 244769 involves multiple steps, starting with the preparation of the core nicotinamide structure. The key steps include:
Formation of the Nicotinamide Core:
Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with the nicotinamide core.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups
Industrial Production Methods
Industrial production of YM 244769 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The compound is purified using techniques like recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
YM 244769 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, particularly the nitro and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds
Major Products
The major products formed from these reactions include various derivatives of YM 244769, each with modified functional groups that can alter its biological activity .
Scientific Research Applications
YM 244769 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the sodium/calcium exchange process and its inhibition.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in conditions involving calcium dysregulation, such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting the sodium/calcium exchanger .
Mechanism of Action
YM 244769 exerts its effects by selectively inhibiting the sodium/calcium exchanger, particularly the NCX3 isoform. This inhibition prevents the exchange of sodium and calcium ions across the cell membrane, thereby regulating intracellular calcium levels. The compound’s mechanism involves binding to the exchanger and blocking its activity, which can protect cells from calcium overload and associated damage .
Comparison with Similar Compounds
Similar Compounds
KB-R7943: Another NCX inhibitor, but with lower potency compared to YM 244769.
SEA0400: Similar potency to YM 244769 but with different selectivity profiles.
SN-6: Another benzyloxyphenyl derivative with NCX inhibitory properties
Uniqueness
YM 244769 stands out due to its higher potency and selectivity for the NCX3 isoform. This makes it particularly useful in research focused on specific cellular processes involving NCX3. Additionally, its ability to protect against hypoxia/reoxygenation-induced neuronal cell damage highlights its potential therapeutic applications .
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
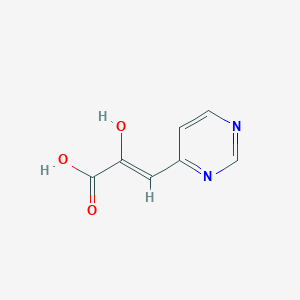
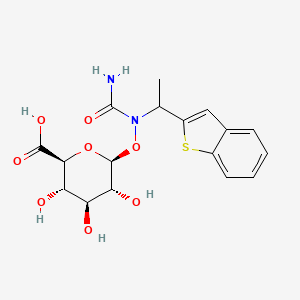

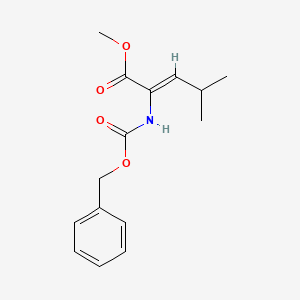
![D-[1-2H]Mannose](/img/structure/B1146200.png)
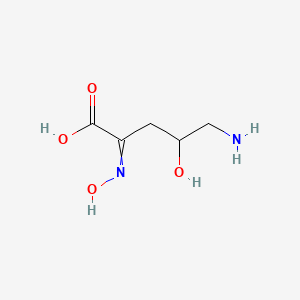
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
